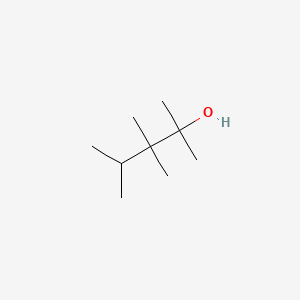
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound with a unique structure that includes a pyridine ring attached to a hexahydropyrimidine-2,4,6-trione core. This compound is known for its potential biological activity and has been the subject of various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of pyrimidine-2,4,6-trione (barbituric acid) with 4-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or isobutanol, and under reflux conditions for a specific period . The reaction yields a high-melting, stable compound that can be purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of a base or acid catalyst.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its biological activity.
Industry: Possible applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Heterylmethylene)hexahydropyrimidin-2,4,6-triones: These compounds have similar structures but different substituents on the pyridine ring.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups attached to the pyrimidine ring.
Uniqueness
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .
Propriétés
Numéro CAS |
68160-62-3 |
|---|---|
Formule moléculaire |
C10H7N3O3 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
5-(pyridin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |
Clé InChI |
HUPODFHCNLKIGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C=C2C(=O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)



oxophosphanium](/img/structure/B14477891.png)


![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)




